Cas no 478045-92-0 (1-(4-Chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone)

1-(4-Chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone Chemical and Physical Properties
Names and Identifiers
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- 1-(4-CHLOROBENZYL)-3-(2,4-DICHLOROBENZYL)-4-HYDROXY-2(1H)-PYRIDINONE
- 1-(4-Chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone
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- MDL: MFCD02082741
1-(4-Chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 4P-715-0.5G |
1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone |
478045-92-0 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
Key Organics Ltd | 4P-715-5G |
1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone |
478045-92-0 | >90% | 5g |
£3080.00 | 2025-02-09 | |
Key Organics Ltd | 4P-715-1G |
1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone |
478045-92-0 | >90% | 1g |
£770.00 | 2025-02-09 | |
Key Organics Ltd | 4P-715-5MG |
1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone |
478045-92-0 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Matrix Scientific | 165390-1g |
1-(4-Chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone |
478045-92-0 | 1g |
$1836.00 | 2023-09-07 | ||
A2B Chem LLC | AI78575-10mg |
1-[(4-chlorophenyl)methyl]-3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1,2-dihydropyridin-2-one |
478045-92-0 | >90% | 10mg |
$240.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619150-10mg |
1-(4-Chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxypyridin-2(1H)-one |
478045-92-0 | 98% | 10mg |
¥739.00 | 2024-05-12 | |
Key Organics Ltd | 4P-715-10G |
1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone |
478045-92-0 | >90% | 10g |
£5775.00 | 2025-02-09 | |
TRC | C154360-25mg |
1-(4-Chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone |
478045-92-0 | 25mg |
$ 230.00 | 2022-06-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00887640-1g |
1-[(4-Chlorophenyl)methyl]-3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1,2-dihydropyridin-2-one |
478045-92-0 | 90% | 1g |
¥4193.0 | 2024-04-18 |
1-(4-Chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone Related Literature
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
Additional information on 1-(4-Chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone
1-(4-Chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone: A Comprehensive Overview
1-(4-Chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone (CAS No. 478045-92-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyridinones, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The molecular structure of 1-(4-Chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone is characterized by a pyridinone core substituted with chlorobenzyl groups at specific positions. The presence of these chlorinated benzyl moieties imparts unique chemical and biological properties to the molecule, making it a subject of extensive research in various therapeutic areas.
Recent studies have highlighted the potential of 1-(4-Chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
Beyond its anti-inflammatory properties, 1-(4-Chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone has also shown promise in cancer research. A study conducted at the National Cancer Institute found that this compound effectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The anticancer activity is attributed to its ability to induce apoptosis and cell cycle arrest, as well as to inhibit angiogenesis and metastasis.
The pharmacokinetic profile of 1-(4-Chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone has been extensively studied to understand its bioavailability and metabolism. Preclinical studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, making it a suitable candidate for further development as a therapeutic agent. Additionally, its low toxicity and high selectivity towards target cells enhance its safety profile.
In terms of synthetic methods, several approaches have been developed to prepare 1-(4-Chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone. One common method involves the condensation of 3-chloroacetophenone with 2,4-dichlorobenzaldehyde followed by cyclization in the presence of a base. This synthetic route is efficient and scalable, allowing for the production of large quantities of the compound for both research and potential commercial applications.
The structural versatility of 1-(4-Chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone has also led to its use as a building block in combinatorial chemistry. By modifying the substituents on the pyridinone core or introducing additional functional groups, researchers can generate a library of structurally diverse compounds with varying biological activities. This approach has been instrumental in identifying novel leads for drug discovery programs targeting various diseases.
In conclusion, 1-(4-Chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone (CAS No. 478045-92-0) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
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